'-Hydroxyacetophenone serves as a valuable precursor for the synthesis of various complex molecules with diverse applications. Here are some examples:
While research is ongoing, some studies suggest potential biological activities of 3'-hydroxyacetophenone itself. These include:
3'-Hydroxyacetophenone, also known as 3-hydroxy-1-phenylethan-1-one, is an organic compound with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol. It is characterized by a hydroxyl group attached to the aromatic ring of acetophenone, making it a phenolic compound. This compound is naturally found in castoreum, a secretion from beaver castor sacs, and has applications in various chemical syntheses and biological studies .
Currently, there is no widely documented research on the specific mechanism of action of 3'-Hydroxyacetophenone in biological systems.
3'-Hydroxyacetophenone exhibits various biological activities:
Several methods exist for synthesizing 3'-hydroxyacetophenone:
These methods highlight the compound's accessibility and the variety of synthetic routes available.
Interaction studies of 3'-hydroxyacetophenone have focused on its ability to interact with biological macromolecules:
Several compounds share structural similarities with 3'-hydroxyacetophenone. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Hydroxyacetophenone | Phenolic Compound | Hydroxyl group at the ortho position; different reactivity. |
| 4-Hydroxyacetophenone | Phenolic Compound | Hydroxyl group at the para position; distinct biological activity. |
| Acetophenone | Ketone | Lacks hydroxyl group; primarily used as a solvent or flavoring agent. |
The unique positioning of the hydroxyl group at the meta position distinguishes 3'-hydroxyacetophenone from its analogs, influencing its reactivity and biological activity. This positioning affects how it interacts with various biological targets and participates in
3'-Hydroxyacetophenone crystallizes in monoclinic (form I) and orthorhombic (form II) systems, with lattice parameters sensitive to atomic charge distribution and molecular flexibility. X-ray diffraction studies reveal:
| Parameter | Form I (Monoclinic) | Form II (Orthorhombic) |
|---|---|---|
| Space group | P1 | P2₁2₁2₁ |
| Unit cell dimensions | a = 6.7947 Å | a = 8.5169 Å |
| b = 8.5169 Å | b = 11.1199 Å | |
| c = 11.1199 Å | c = 6.7947 Å | |
| Density | 1.342 g/cm³ | 1.318 g/cm³ |
The para-hydroxy and acetyl groups form a conjugated system, stabilizing the molecule via resonance. Intramolecular O–H···O=C hydrogen bonds (2.59 Å) further enhance rigidity. Polymorphism arises from variations in π-stacking and C–H···π interactions, with form I exhibiting a higher enthalpy of transition (ΔH = +2.4 kJ/mol).
¹H NMR (500 MHz, CDCl₃) signals correlate with electronic environments:
¹³C NMR (125 MHz, CDCl₃) assignments:
Key vibrational modes (KBr disc):
Ethanol solutions exhibit λₘₐₓ = 218 nm (ε = 19,000 M⁻¹cm⁻¹), attributed to π→π* transitions of the aromatic-acetyl system. Near-UV irradiation induces fluorescence at 480 nm, modulated by glucoside conjugation.
Density Functional Theory (DFT) simulations (B3LYP/6-311++G**) validate experimental observations:
Molecular dynamics (MD) simulations of polymorphs demonstrate that flexible models with polarizable charges reproduce experimental lattice energies (RMSD < 0.1 Å).
The thermal properties of 3'-hydroxyacetophenone demonstrate the influence of intermolecular hydrogen bonding and aromatic interactions on its phase behavior [1] [2]. The compound exhibits a melting point range of 90-97°C, with most literature sources reporting values between 93-97°C [1] [2] [3] [8]. This relatively sharp melting point range indicates good crystalline purity and structural uniformity in the solid state [3].
The boiling point of 3'-hydroxyacetophenone is reported as 296°C at atmospheric pressure [1] [2] [5]. This elevated boiling point compared to unsubstituted acetophenone reflects the presence of the hydroxyl group, which enables intermolecular hydrogen bonding and increases the energy required for vaporization [2] [5]. The compound demonstrates a density of 1.1 g/mL at 25°C, indicating it is denser than water due to its aromatic character and molecular packing [1] [2] [5].
The vapor pressure of 3'-hydroxyacetophenone at 25°C is reported as 0.022 Pa, demonstrating relatively low volatility under ambient conditions [2] [5]. This low vapor pressure is consistent with the presence of hydrogen bonding interactions that must be overcome during vaporization [2]. The refractive index ranges from 1.534 to 1.5348, reflecting the compound's optical density and polarizability [2] [6].
Table 1: Thermodynamic Parameters of 3'-Hydroxyacetophenone
| Property | Value | Temperature/Conditions | Source |
|---|---|---|---|
| Melting Point | 90-97°C | Atmospheric pressure | [1] [2] [3] [8] |
| Boiling Point | 296°C | Atmospheric pressure | [1] [2] [5] |
| Density | 1.1 g/mL | 25°C | [1] [2] [5] |
| Vapor Pressure | 0.022 Pa | 25°C | [2] [5] |
| Refractive Index | 1.534-1.5348 | 25°C | [2] [6] |
| Flash Point | 119.6°C | Closed cup | [1] |
The solubility characteristics of 3'-hydroxyacetophenone reflect the dual nature of its molecular structure, containing both hydrophilic (hydroxyl) and hydrophobic (aromatic) components [2] [9] [10]. The compound demonstrates poor water solubility, being essentially insoluble in water with reported values of approximately 22 g/L [2] [5] [10]. This limited aqueous solubility results from the predominantly hydrophobic character of the aromatic acetophenone framework, which overwhelms the hydrophilic contribution of the single hydroxyl group [9] [10] [12].
In contrast, 3'-hydroxyacetophenone exhibits good solubility in organic solvents [6] [9] [10] [12]. The compound is readily soluble in ethanol, diethyl ether, chloroform, and benzene, reflecting favorable interactions between the aromatic system and these organic media [6] [9] [10] [12]. The solubility in alcoholic solvents is enhanced by hydrogen bonding between the phenolic hydroxyl group and the alcohol molecules [6] [12].
The partition coefficient (log P) for the octanol-water system ranges from 1.144 to 1.59, indicating moderate lipophilicity [2] [9] [11]. This log P value suggests that the compound preferentially partitions into the organic phase while retaining some affinity for the aqueous phase [9] [11]. The polar surface area is calculated as 37.30 Ų, primarily contributed by the hydroxyl and carbonyl oxygen atoms [9].
Table 2: Solubility and Partition Data for 3'-Hydroxyacetophenone
| Solvent/Property | Solubility/Value | Conditions | Source |
|---|---|---|---|
| Water | 22 g/L (insoluble) | 25°C | [2] [5] [10] |
| Ethanol | Soluble | Room temperature | [6] [9] [10] [12] |
| Diethyl ether | Soluble | Room temperature | [6] [10] [12] |
| Chloroform | Soluble | Room temperature | [6] [10] [12] |
| Benzene | Soluble | Room temperature | [6] [10] |
| Log P (octanol/water) | 1.144-1.59 | 25°C | [2] [9] [11] |
| Polar Surface Area | 37.30 Ų | Calculated | [9] |
3'-Hydroxyacetophenone exhibits two distinct types of equilibrium behavior: keto-enol tautomerism involving the acetyl group and acid-base equilibrium of the phenolic hydroxyl group [15] [16] [19]. These processes occur independently and involve different molecular sites, each contributing to the compound's overall chemical behavior under varying conditions [15] [16].
The keto-enol tautomerism of 3'-hydroxyacetophenone follows the general pattern observed for acetophenone derivatives [15] [16] [31]. Under normal conditions, the keto form predominates heavily over the enol form, with the equilibrium lying strongly toward the ketone structure [15] [16] [31]. This preference reflects the inherent stability of the aromatic ketone system compared to the corresponding enol tautomer [31] [32]. The equilibrium position can be influenced by factors such as temperature, solvent polarity, and hydrogen bonding interactions, though quantitative data specific to 3'-hydroxyacetophenone are limited in the literature [31] [32].
The pH-dependent behavior of 3'-hydroxyacetophenone is primarily governed by the ionization of the phenolic hydroxyl group [2] [5] [19]. The compound exhibits a pKa value of 9.19 at 25°C, which is characteristic of meta-substituted phenols [2] [5] [19]. This pKa value indicates that the compound exists predominantly in its neutral form under physiological and mildly acidic conditions, with significant ionization occurring only under alkaline conditions [19].
The Henderson-Hasselbalch relationship governs the pH-dependent ionization behavior of the phenolic group [19]. At pH 7.4 (physiological pH), approximately 98.4% of the compound exists in the neutral form, while only 1.6% is ionized [19]. At the pKa value of 9.19, equal concentrations of neutral and ionized forms coexist [19]. Under strongly alkaline conditions (pH > 11), the ionized form predominates, representing more than 98% of the total compound [19].
Table 3: pH-Dependent Ionization of 3'-Hydroxyacetophenone
| pH | Neutral Form (%) | Ionized Form (%) | Physiological Relevance |
|---|---|---|---|
| 5.0 | 100.0 | 0.0 | Gastric conditions |
| 7.0 | 99.4 | 0.6 | Neutral aqueous |
| 7.4 | 98.4 | 1.6 | Physiological pH |
| 8.0 | 93.9 | 6.1 | Slightly alkaline |
| 9.19 | 50.0 | 50.0 | pKa point |
| 10.0 | 13.4 | 86.6 | Alkaline |
| 11.0 | 1.5 | 98.5 | Strongly alkaline |
The ionization state significantly affects the compound's solubility and partitioning behavior [19]. At high pH values, the ionized form exhibits increased water solubility due to the formation of the phenolate anion, which interacts favorably with polar solvents through electrostatic interactions [19]. This pH-dependent solubility change has important implications for the compound's behavior in different chemical and biological environments [19].
Table 4: Tautomeric and pH-Dependent Properties
| Property | Description | Conditions | Source |
|---|---|---|---|
| Predominant Tautomer | Keto form (>95%) | Room temperature | [15] [16] [31] |
| Tautomeric Equilibrium | Strongly favors keto | All pH values | [31] [32] |
| Phenolic pKa | 9.19 | 25°C, aqueous | [2] [5] [19] |
| pH for 50% ionization | 9.19 | Aqueous solution | [19] |
| Ionization at pH 7.4 | 1.6% ionized | Physiological | [19] |
| Solubility enhancement | Increased at pH >10 | Alkaline conditions | [19] |
Irritant